molecular formula C22H28N2O4 B4026043 N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide

N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide

Cat. No.: B4026043
M. Wt: 384.5 g/mol
InChI Key: RLPDWIJCTLNKOF-UHFFFAOYSA-N
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Description

N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis[2-(4-methoxyphenyl)ethyl]succinamide is 384.20490738 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

N,N'-bis[2-(4-methoxyphenyl)ethyl]succinamide and its derivatives have been explored in organic synthesis, particularly in the development of novel reagents for biomolecule labeling. For example, a study by Balakin et al. (1997) synthesized N,N'-bis[2-(1-pyrenyl)ethyl]succinamide, showcasing its potential in fluorescently labeling oligodeoxyribonucleotides due to its excimer fluorescence characteristics, indicating a broader utility in chemical biology and analytical chemistry (Balakin, Korshun, Prokhorenko, Maleev, Kudelina, Gontarev, & Berlin, 1997).

Corrosion Inhibition

Research has also delved into the use of compounds with methoxyphenyl groups for corrosion inhibition. Bentiss et al. (2009) investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating significant inhibition efficiency, which highlights the potential of such compounds in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Biological Studies and Drug Metabolism

Methoxychlor derivatives, including those structurally related to N,N'-bis[2-(4-methoxyphenyl)ethyl]succinamide, have been examined for their biological effects and metabolism. A study by Bulger, Feil, and Kupfer (1985) focused on the estrogenic and proestrogenic properties of methoxychlor contaminants, providing insight into the metabolism and bioactivity of compounds with methoxyphenyl components, useful for understanding the biological impact of such chemicals (Bulger, Feil, & Kupfer, 1985).

Photovoltaic and Electrochemical Applications

The incorporation of methoxyphenyl groups into conjugated systems has been explored for applications in polymer solar cells and as electron transport layers. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte with methoxyphenyl groups, demonstrating its use as an effective electron transport layer in inverted polymer solar cells, pointing towards the role of such materials in enhancing the efficiency of renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Properties

IUPAC Name

N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-27-19-7-3-17(4-8-19)13-15-23-21(25)11-12-22(26)24-16-14-18-5-9-20(28-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPDWIJCTLNKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.